molecular formula C16H22F3N3O2 B6708160 1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea

1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea

Cat. No.: B6708160
M. Wt: 345.36 g/mol
InChI Key: AWTOUPDSOVZJTM-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Urea Formation: The final step involves the reaction of the pyrrolidine derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the urea moiety may produce primary or secondary amines.

Scientific Research Applications

1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring and urea moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea: This compound shares the trifluoromethyl and urea moieties but lacks the pyrrolidine ring.

    1-(3-Hydroxypropyl)-1-methyl-3-phenylurea: Similar structure but without the trifluoromethyl group.

Uniqueness

1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and urea moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(3-hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-21(8-4-10-23)15(24)20-12-7-9-22(11-12)14-6-3-2-5-13(14)16(17,18)19/h2-3,5-6,12,23H,4,7-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTOUPDSOVZJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C(=O)NC1CCN(C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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